tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate: is a chemical compound with the molecular formula C10H17NO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne. One common method is the reaction of tert-butyl carbamate with 2-methylbut-3-yn-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: It can be used to synthesize novel therapeutic agents with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylbut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the alkyne functionality.
tert-Butyl but-3-yn-1-ylcarbamate: Another analog with a different alkyne substitution pattern.
Uniqueness: tert-Butyl N-(2-methylbut-3-yn-1-yl)carbamate is unique due to its specific alkyne substitution, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-(2-methylbut-3-ynyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12) |
InChI Key |
RVIKGTGYONGIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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